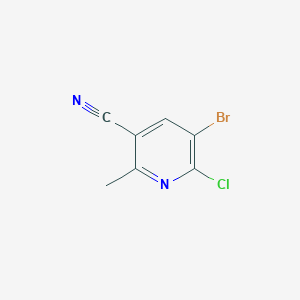

5-Bromo-6-chloro-2-methylnicotinonitrile

Descripción

Propiedades

IUPAC Name |

5-bromo-6-chloro-2-methylpyridine-3-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClN2/c1-4-5(3-10)2-6(8)7(9)11-4/h2H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVKPAYRIFZJKLX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=C(C=C1C#N)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.48 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-6-chloro-2-methylnicotinonitrile typically involves the halogenation of 2-methylnicotinonitrile. One common method includes the bromination and chlorination of 2-methylnicotinonitrile under controlled conditions. The reaction is carried out in the presence of suitable solvents and catalysts to ensure selective halogenation at the desired positions on the pyridine ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors. These processes are optimized for high yield and purity, often employing continuous flow techniques and advanced purification methods to isolate the desired product.

Análisis De Reacciones Químicas

Types of Reactions

5-Bromo-6-chloro-2-methylnicotinonitrile undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the nitrogen and carbon atoms in the pyridine ring.

Coupling Reactions: It can participate in coupling reactions, forming more complex molecules by linking with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong bases.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while oxidation and reduction can lead to changes in the oxidation state of the compound.

Aplicaciones Científicas De Investigación

5-Bromo-6-chloro-2-methylnicotinonitrile has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where halogenated pyridine derivatives have shown efficacy.

Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.

Mecanismo De Acción

The mechanism by which 5-Bromo-6-chloro-2-methylnicotinonitrile exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in biological pathways. The halogen atoms in the compound can enhance its binding affinity to these targets, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and molecular interactions involved .

Comparación Con Compuestos Similares

Chemical Identity :

- IUPAC Name: 5-Bromo-6-chloro-2-methylnicotinonitrile

- CAS Registry Number : 84703-18-4 (as per )

- Molecular Formula : C₇H₄BrClN₂

- Molecular Weight : 238.48 g/mol

- Structural Features : A pyridine ring substituted with bromine (position 5), chlorine (position 6), a methyl group (position 2), and a nitrile group (position 3) ().

Synthesis and Applications :

This compound is synthesized via nucleophilic substitution or halogenation reactions, often involving intermediates like 5,6-dihalonicotinic acid derivatives (). Its structural complexity makes it a precursor for agrochemicals and pharmaceuticals, where substituent positions influence bioactivity ().

Comparison with Structural Analogs

2.1. Positional Isomers and Halogen Variants

Key Observations :

- Halogen Proximity : Adjacent bromine and chlorine (positions 5 and 6) in the target compound may enhance electron-withdrawing effects, stabilizing the pyridine ring compared to isomers with separated halogens ().

2.2. Functional Group Variations

Key Observations :

- Methoxy vs. Methyl : Methoxy groups (e.g., 113893-02-0) improve solubility in polar solvents compared to methyl, which is more lipophilic ().

Actividad Biológica

5-Bromo-6-chloro-2-methylnicotinonitrile is a halogenated pyridine derivative that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and agrochemicals. This article explores the compound's biological activity, including its antimicrobial, anticancer, and insecticidal properties, along with its mechanisms of action and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₅BrClN₂, featuring a pyridine ring with bromine and chlorine substituents. Its structural characteristics contribute to its reactivity and biological interactions.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant pathogens. The compound's halogen substituents likely enhance its binding affinity to microbial targets, disrupting cellular processes.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Escherichia coli | 15 | 50 |

| Staphylococcus aureus | 18 | 40 |

| Pseudomonas aeruginosa | 12 | 60 |

Anticancer Activity

This compound has shown promising anticancer properties in several studies. It has been evaluated against various cancer cell lines, including breast and lung cancer cells. The compound induces apoptosis and inhibits cell proliferation through mechanisms involving the modulation of specific signaling pathways.

A notable study reported the following results:

| Cell Line | IC₅₀ (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Induction of apoptosis via caspase activation |

| A549 (Lung Cancer) | 30 | Inhibition of cell cycle progression at G1 phase |

Insecticidal Activity

The compound also exhibits insecticidal properties, making it a candidate for agricultural applications. In laboratory settings, it has been tested against common pests such as the oriental armyworm and diamondback moth.

Results from insecticidal assays are summarized below:

| Insect Species | Concentration (mg/L) | Lethality Rate (%) |

|---|---|---|

| Mythimna separata | 200 | 60 |

| Plutella xylostella | 200 | 100 |

The biological activity of this compound is believed to stem from its interactions with various molecular targets within cells. These interactions may include:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with cellular receptors, altering signaling cascades that regulate cell growth and apoptosis.

- DNA Interaction : Preliminary studies suggest potential binding to DNA, leading to disruptions in replication and transcription processes.

Case Studies

- Antimicrobial Efficacy : A study published in a peer-reviewed journal evaluated the antimicrobial effects of several halogenated nicotinonitriles, including this compound. Results indicated that the compound showed superior activity against gram-positive bacteria compared to non-halogenated analogs .

- Cancer Cell Line Testing : Another investigation focused on the anticancer properties of this compound revealed that it effectively reduced cell viability in MCF-7 and A549 cell lines through apoptosis induction mechanisms.

- Insecticidal Evaluation : Field tests conducted on agricultural pests demonstrated that the compound could serve as an effective biopesticide, showing high lethality rates against targeted insect species .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.